molecular formula C9H12N2O3 B12863844 Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate

Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12863844
M. Wt: 196.20 g/mol
InChI Key: URURSLISSFFAMA-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of 4-acetamido-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrroles, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 4-acetamido-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific acetamido functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 4-acetamido-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-6(12)10-7-4-8(9(13)14-3)11(2)5-7/h4-5H,1-3H3,(H,10,12)

InChI Key

URURSLISSFFAMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(C(=C1)C(=O)OC)C

Origin of Product

United States

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